molecular formula C12H16N2O3 B8652513 N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide CAS No. 54284-31-0

N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide

Cat. No.: B8652513
CAS No.: 54284-31-0
M. Wt: 236.27 g/mol
InChI Key: OWQGSQOMTFYNHF-UHFFFAOYSA-N
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Description

N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its tert-butyl and methyl substituents on the nitrogen atom and a nitro group on the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of p-nitrobenzoyl chloride with tert-butylamine and methylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-tert-butyl-N-methyl-p-nitrobenzamide using a palladium on carbon (Pd/C) catalyst.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide can be reduced to an amine group using hydrogenation or other reducing agents like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: N-tert-Butyl-N-methyl-p-phenylenediamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: : N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: : The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: : While not a drug itself, it serves as a precursor in the synthesis of pharmacologically active compounds.

Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    N-tert-Butyl-N-methyl-p-phenylenediamine: Similar structure but with an amine group instead of a nitro group.

    N-tert-Butyl-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.

    N-tert-Butyl-N-methyl-o-nitrobenzamide: Nitro group in the ortho position, affecting its chemical reactivity and steric properties.

Uniqueness: N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is unique due to the combination of its nitro group and tert-butyl/methyl substituents, which confer specific reactivity and steric properties that are valuable in various chemical and industrial applications.

Properties

CAS No.

54284-31-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-tert-butyl-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)13(4)11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3

InChI Key

OWQGSQOMTFYNHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were N-tert-butyl-N-methyl amine (3.36 g, 0.0386 mole) and 4-nitrobenzoyl chloride (3.58 g, 0.0193 mole), the reaction was carried out in benzene, the product was crystallized from cold ethanol, and the desired product was 3.31 g of crystals (28% yield), mp 119°-121° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 8.252 ppm (d, 8.8 Hz, 2H; 3,5-aryl H); 7.569 ppm (d, 8.8 Hz, 2H; 2,6-aryl H); 2.838 ppm (s, 3H; N-CH3); 1.526 ppm (s, 9H; tert-butyl H) .
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

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